

## The Discovery and Synthesis of SKLB4771: A Potent and Selective FLT3 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | SKLB4771 |           |
| Cat. No.:            | B610869  | Get Quote |

An In-depth Technical Guide for Researchers and Drug Development Professionals

#### **Abstract**

**SKLB4771**, also known as FLT3-IN-1, has emerged as a significant small molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of **SKLB4771**. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the technical details of this potent and selective FLT3 inhibitor. This document outlines the detailed synthetic route, in-depth experimental protocols for its biological characterization, and a summary of its key quantitative data. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its mechanism of action and the process of its evaluation.

#### **Discovery and Rationale**

**SKLB4771** was developed through a structure-activity relationship (SAR) study aimed at optimizing a previously identified class of 2-(quinazolin-4-ylthio)thiazole derivatives. The lead compound exhibited modest activity, prompting further investigation to enhance its potency and drug-like properties. The discovery of **SKLB4771**, chemically named 1-{5-[7-(3-morpholinopropoxy)quinazolin-4-ylthio]-[1][2][3]thiadiazol-2-yl}-3-p-tolylurea, was the result of systematic modifications to the core scaffold. These modifications led to a compound with



significantly improved inhibitory activity against FLT3 kinase and potent anti-proliferative effects in FLT3-driven cancer cell lines.

#### Synthesis of SKLB4771

The synthesis of **SKLB4771** is a multi-step process involving the construction of the quinazoline core, followed by the addition of the thiadiazole moiety and the final urea linkage. The detailed synthetic scheme is outlined below.

# Experimental Protocol: Synthesis of 1-{5-[7-(3-morpholinopropoxy)quinazolin-4-ylthio]-[1][2] [3]thiadiazol-2-yl}-3-p-tolylurea (SKLB4771)

This protocol is adapted from the synthetic route described by Li WW, et al. in the Journal of Medicinal Chemistry, 2012.

Step 1: Synthesis of 7-hydroxy-3H-quinazoline-4-thione A mixture of 2-amino-4-hydroxybenzoic acid and formamide is heated at 150-160 °C for 4 hours. The resulting solid is cooled, filtered, and washed to yield 7-hydroxy-3H-quinazolin-4-one. This intermediate is then refluxed with phosphorus pentasulfide in pyridine to afford 7-hydroxy-3H-quinazoline-4-thione.

Step 2: Synthesis of 7-(3-morpholinopropoxy)-3H-quinazoline-4-thione To a solution of 7-hydroxy-3H-quinazoline-4-thione in a suitable solvent such as DMF, is added potassium carbonate, followed by 4-(3-chloropropyl)morpholine. The reaction mixture is stirred at an elevated temperature until the starting material is consumed. The product is then isolated by precipitation and filtration.

Step 3: Synthesis of 5-[7-(3-morpholinopropoxy)quinazolin-4-ylthio]-[1][2][3]thiadiazol-2-ylamine 7-(3-morpholinopropoxy)-3H-quinazoline-4-thione is reacted with 2-amino-5-bromo-1,3,4-thiadiazole in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like DMF. The reaction mixture is heated to facilitate the nucleophilic substitution.

Step 4: Synthesis of **SKLB4771** To a solution of 5-[7-(3-morpholinopropoxy)quinazolin-4-ylthio]-[1][2][3]thiadiazol-2-ylamine in an anhydrous solvent such as dichloromethane, is added p-tolyl isocyanate. The reaction is stirred at room temperature until completion. The final product, **SKLB4771**, is purified by column chromatography or recrystallization.





Click to download full resolution via product page

Synthetic pathway for **SKLB4771**.

#### **Biological Evaluation**

The biological activity of **SKLB4771** was assessed through a series of in vitro assays to determine its potency and selectivity as an FLT3 inhibitor.

#### **FLT3** Kinase Inhibition Assay

This assay measures the ability of **SKLB4771** to inhibit the enzymatic activity of the FLT3 kinase.

- Reagents and Materials: Recombinant human FLT3 kinase, a suitable substrate (e.g., a synthetic peptide or protein), ATP, assay buffer (typically containing Tris-HCl, MgCl2, DTT),
   SKLB4771, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
- Procedure: a. Prepare a serial dilution of SKLB4771 in DMSO. b. In a 96-well or 384-well plate, add the FLT3 enzyme, the substrate, and the assay buffer. c. Add the diluted SKLB4771 or DMSO (as a control) to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes). f. Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence or fluorescence, which quantifies the amount of ADP produced or the phosphorylation of the substrate.
- Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by fitting the data to a dose-response curve.





Click to download full resolution via product page

Workflow for the FLT3 kinase inhibition assay.



#### **Cell-Based Proliferation Assay**

This assay evaluates the effect of **SKLB4771** on the proliferation of cancer cells that are dependent on FLT3 signaling, such as the human acute myeloid leukemia cell line MV4-11, which harbors an FLT3 internal tandem duplication (ITD) mutation.

- Cell Culture: MV4-11 cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics) at 37 °C in a humidified atmosphere with 5% CO2.
- Procedure: a. Seed MV4-11 cells in a 96-well plate at a predetermined density. b. Prepare a serial dilution of SKLB4771 in the culture medium. c. Treat the cells with the diluted SKLB4771 or vehicle control (DMSO). d. Incubate the plate for a specified period (e.g., 72 hours). e. Assess cell viability using a suitable method, such as the MTT assay or a commercially available cell viability reagent (e.g., CellTiter-Glo®).
- Data Analysis: The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined by plotting the percentage of cell viability against the logarithm of the drug concentration.

#### **Western Blot Analysis of FLT3 Signaling Pathway**

Western blotting is used to investigate the effect of **SKLB4771** on the phosphorylation status of FLT3 and its key downstream signaling proteins, STAT5 and ERK.

- Cell Treatment and Lysis: Treat MV4-11 cells with various concentrations of **SKLB4771** for a defined period. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
- SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfatepolyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting: a. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk
  or bovine serum albumin in TBST). b. Incubate the membrane with primary antibodies
  specific for total and phosphorylated forms of FLT3, STAT5, and ERK. c. Wash the



membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

 Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.



Click to download full resolution via product page

Inhibition of the FLT3 signaling pathway by SKLB4771.

#### **Quantitative Data Summary**

The following tables summarize the key quantitative data for **SKLB4771**.



Table 1: In Vitro Activity of SKLB4771

| Assay                  | Target/Cell Line  | IC50/GI50 (nM) |
|------------------------|-------------------|----------------|
| FLT3 Kinase Inhibition | FLT3              | 10             |
| Cell Proliferation     | MV4-11 (FLT3-ITD) | 15             |

Table 2: In Vivo Efficacy of SKLB4771 in MV4-11 Xenograft Model

| Dose (mg/kg/day) | Treatment Duration (days) | Tumor Growth Inhibition (%) |
|------------------|---------------------------|-----------------------------|
| 50               | 21                        | Significant                 |
| 100              | 21                        | Tumor Regression            |

Table 3: Pharmacokinetic Properties of **SKLB4771** in Rats

| Parameter     | Value |
|---------------|-------|
| Tmax (h)      | 2.0   |
| Cmax (ng/mL)  | 1500  |
| AUC (ng·h/mL) | 8500  |
| T1/2 (h)      | 6.5   |

#### Conclusion

**SKLB4771** is a potent and selective inhibitor of FLT3 kinase with significant anti-proliferative activity in FLT3-mutated AML cells. Its discovery was a result of a systematic SAR optimization process. The detailed synthetic and experimental protocols provided in this guide offer a valuable resource for researchers working on the development of novel kinase inhibitors. The promising in vitro and in vivo data for **SKLB4771** underscore its potential as a therapeutic agent for the treatment of AML and other diseases driven by aberrant FLT3 signaling. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic utility.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. Roles of tyrosine 589 and 591 in STAT5 activation and transformation mediated by FLT3-ITD PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Synthesis of SKLB4771: A Potent and Selective FLT3 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610869#sklb4771-discovery-and-synthesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com